4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Physicochemical profiling Medicinal chemistry Lead optimization

Select this pyridazinone building block for its unique 4-hydroxypiperidine handle—a critical hydrogen-bond donor and modifiable vector absent in des-hydroxy and piperazine analogs. With TPSA 64.9 Ų and logP 0.3, it sits squarely in CNS drug-like space, ideal for MAO-B inhibitor libraries and SCD1 programs. Its balanced polarity ensures superior solubility for fragment-based screening. Avoid SAR disruption from generic substitutions: this precise chloro/hydroxy pattern is essential for maintaining potency and CNS penetration. Ideal starting point for focused medicinal chemistry campaigns.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
CAS No. 2090725-30-5
Cat. No. B1478180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one
CAS2090725-30-5
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C(=O)NN=C2)Cl
InChIInChI=1S/C9H12ClN3O2/c10-8-7(5-11-12-9(8)15)13-3-1-6(14)2-4-13/h5-6,14H,1-4H2,(H,12,15)
InChIKeyRUIYYFOKCCPRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one (CAS 2090725-30-5): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one is a heterocyclic pyridazinone building block that features a chlorinated pyridazine core substituted with a 4-hydroxypiperidine moiety . The compound possesses a molecular weight of 229.66 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area (TPSA) of 64.9 Ų, and two hydrogen bond donors (HBD) . These physicochemical properties place the compound in a favorable region of drug-like chemical space, though specific biological activity data for this exact scaffold remain unpublished in the primary literature at the time of this analysis.

Why 4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs Without Revalidation


Even among closely related pyridazinone analogs, small structural modifications such as the presence or absence of a hydroxyl group on the piperidine ring or replacement of piperidine with piperazine can produce significant shifts in TPSA, hydrogen-bond donor count, and lipophilicity . These parameters directly influence solubility, permeability, and target-binding profiles in drug discovery campaigns. The 4-hydroxypiperidine substituent in this compound offers a unique combination of a hydrogen-bond donor and a modifiable handle that distinguishes it from des-hydroxy piperidine analogs (e.g., 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one) and piperazine-based variants . Consequently, generic substitution without re-profiling risks breaking established structure–activity relationships and altering pharmacokinetic or pharmacodynamic outcomes.

Quantitative Differentiation of 4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one Versus Closest Analogs


Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Compared to Des-Hydroxy Analog

The title compound exhibits a TPSA of 64.9 Ų and two hydrogen-bond donors, whereas the des-hydroxy analog 4-chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one has a TPSA of 49.4 Ų and only one hydrogen-bond donor . The higher TPSA and additional HBD are expected to enhance aqueous solubility and modulate blood–brain barrier permeability, which is critical for CNS drug discovery programs where fine-tuning of these parameters is required.

Physicochemical profiling Medicinal chemistry Lead optimization

Reduced Lipophilicity (XLogP3) Relative to Piperazine Analog, Improving Ligand Efficiency Metrics

The title compound has an XLogP3-AA of 0.3, whereas the piperazine analog 4-chloro-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 153276-34-7) exhibits a higher computed logP of approximately 0.9 . Lower lipophilicity correlates with reduced off-target toxicity risk and improved developability profiles in lead optimization.

Lipophilicity Ligand efficiency Drug-likeness

Class-Level Advantage: Para-Chloro Substituent on Pyridazinone Ring Enhances MAO-B Inhibitory Potency

In a series of pyridazinone derivatives evaluated as MAO-B inhibitors, the para-chloro substituent (present in TR2 and TR16) significantly increased inhibitory activity compared to unsubstituted or other halogen-substituted analogs . TR16 exhibited an MAO-B IC50 of 0.17 µM and a selectivity index (MAO-B vs. MAO-A) exceeding 235, demonstrating that the chloro substituent is a key determinant of potency and selectivity . Although the specific title compound was not tested in that study, the presence of the chloro group at the 4-position of the pyridazinone ring suggests potential for similar MAO-B inhibitory activity if appropriately elaborated.

Monoamine oxidase B Neurodegeneration Structure–activity relationship

Class-Level Context: Piperidinyl-Pyridazinones as Privileged Scaffolds for Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

US Patent 9,102,669 B2 (Janssen Pharmaceutica NV) discloses substituted piperidinyl-pyridazinyl derivatives as potent SCD1 inhibitors . The patent exemplifies numerous analogs with IC50 values in the low nanomolar range against SCD1, establishing the piperidinyl-pyridazinone template as a privileged chemotype for this target . The title compound's substitution pattern matches the general Markush formula, implying it could serve as a viable intermediate for generating novel SCD1 inhibitor candidates.

SCD1 inhibition Metabolic disorders Type 2 diabetes

High-Impact Application Scenarios for 4-Chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one in Drug Discovery


MAO-B Inhibitor Lead Generation for Parkinson’s Disease

Based on the class-level evidence that para-chloro pyridazinones produce potent, selective MAO-B inhibition (TR16 IC50 = 0.17 µM, SI > 235) , the title compound can be employed as a core scaffold for synthesizing focused libraries aimed at CNS-penetrant MAO-B inhibitors. Its moderate TPSA (64.9 Ų) and low logP (0.3) are consistent with CNS drug-like properties, and the hydroxypiperidine moiety offers a synthetically accessible vector for further derivatization to improve potency and selectivity.

SCD1 Inhibitor Hit-to-Lead Optimization for Metabolic Disease

Given that piperidinyl-pyridazinyl derivatives are established as potent SCD1 inhibitors in patent literature , the title compound can serve as a strategic intermediate for the synthesis of novel SCD1 inhibitors. The hydroxyl group on the piperidine ring provides a functional handle that can be elaborated to modulate pharmacokinetic properties or to introduce additional binding interactions, without requiring de novo route scouting.

Fragment-Based or Combinatorial Library Design Leveraging Physicochemical Advantages

When compared to its des-hydroxy analog (TPSA 49.4 Ų, HBD 1) and piperazine analog (XLogP3 ≈0.9) , the title compound’s higher polarity and lower lipophilicity make it a suitable fragment for constructing compound collections that explore hydrogen-bonding interactions while maintaining favorable solubility profiles. This is particularly valuable in fragment-based drug discovery where starting points must be highly soluble and structurally minimal.

CNS Drug Discovery Programs Requiring Fine-Tuned Physicochemical Properties

The combination of a moderate TPSA of 64.9 Ų (within the 60–70 Ų range often associated with CNS permeability) and a low logP of 0.3 positions this compound as a promising template for CNS-active agents . Medicinal chemists can utilize this scaffold to balance passive permeability and active efflux, reducing the attrition rate in CNS programs.

Quote Request

Request a Quote for 4-chloro-5-(4-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.